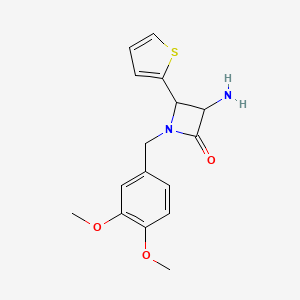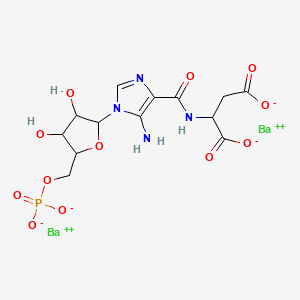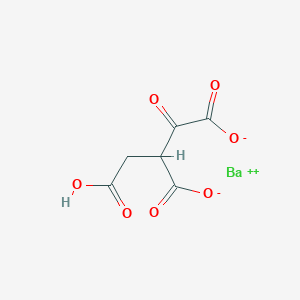
D-Fructose 1-phosphate
Vue d'ensemble
Description
D-Fructose 1-phosphate is a phosphorylated derivative of fructose, a simple sugar. It plays a crucial role in the metabolism of fructose within the body. This compound is involved in various biochemical pathways, particularly in the liver, where it is metabolized to produce energy and other essential molecules. This compound is also known for its signaling functions, influencing nutrient absorption, lipid storage, and reproduction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Fructose 1-phosphate can be synthesized through enzymatic phosphorylation of D-fructose. The enzyme fructokinase catalyzes the transfer of a phosphate group from ATP to D-fructose, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant enzymes to enhance yield and purity. The process may include fermentation using genetically modified microorganisms that express high levels of fructokinase. The reaction conditions are optimized to ensure maximum conversion of D-fructose to this compound .
Analyse Des Réactions Chimiques
Types of Reactions: D-Fructose 1-phosphate undergoes various biochemical reactions, including:
Phosphorylation: Conversion to D-Fructose 1,6-bisphosphate by the enzyme 1-phosphofructokinase.
Isomerization: Conversion to other sugar phosphates such as D-glucose 6-phosphate.
Common Reagents and Conditions:
Phosphorylation: ATP is commonly used as a phosphate donor in the presence of specific kinases.
Isomerization: Enzymes like phosphoglucose isomerase facilitate the conversion under physiological conditions.
Major Products:
D-Fructose 1,6-bisphosphate: Formed during glycolysis, an essential intermediate in energy production.
D-Glucose 6-phosphate: Another key intermediate in carbohydrate metabolism.
Applications De Recherche Scientifique
D-Fructose 1-phosphate has diverse applications in scientific research:
Mécanisme D'action
D-Fructose 1-phosphate exerts its effects primarily through its role in metabolic pathways. It is phosphorylated by fructokinase to form this compound, which then enters glycolysis or gluconeogenesis. It also acts as a signaling molecule, influencing nutrient absorption and lipid storage. The compound interacts with enzymes such as pyruvate kinase, modulating their activity and affecting cellular energy balance .
Comparaison Avec Des Composés Similaires
D-Glucose 6-phosphate: Another phosphorylated sugar involved in glycolysis and gluconeogenesis.
D-Fructose 1,6-bisphosphate: A key intermediate in glycolysis.
D-Mannose 6-phosphate: Involved in glycosylation processes.
Uniqueness: D-Fructose 1-phosphate is unique due to its dual role as both a metabolic intermediate and a signaling molecule. Its specific interactions with enzymes and its impact on lipid metabolism distinguish it from other similar compounds .
Propriétés
IUPAC Name |
(3,4,5,6-tetrahydroxy-2-oxohexyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLSNQJRLJIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864651 | |
| Record name | 1-O-Phosphonohex-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15978-08-2 | |
| Record name | D-Fructose, 1-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-fructose 1-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















